molecular formula C6H10Cl2N2O B6225797 4-hydrazinylphenol dihydrochloride CAS No. 2770360-05-7

4-hydrazinylphenol dihydrochloride

Cat. No.: B6225797
CAS No.: 2770360-05-7
M. Wt: 197.06 g/mol
InChI Key: FAODXRJVRHQPOH-UHFFFAOYSA-N
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Description

4-Hydrazinylphenol dihydrochloride is the hydrochloride salt of 4-hydrazinylphenol, a synthetic compound with a phenol ring substituted with a hydrazine group (-NH-NH₂) at the para position. Its molecular formula is C₆H₈N₂O·2HCl, and it is primarily utilized as a catalyst in industrial processes, particularly for oxidations and aminations of carbonyl compounds, enabling stereoselective synthesis of esters and amides . The dihydrochloride form enhances its solubility in aqueous and polar solvents, critical for catalytic applications.

Properties

CAS No.

2770360-05-7

Molecular Formula

C6H10Cl2N2O

Molecular Weight

197.06 g/mol

IUPAC Name

4-hydrazinylphenol;dihydrochloride

InChI

InChI=1S/C6H8N2O.2ClH/c7-8-5-1-3-6(9)4-2-5;;/h1-4,8-9H,7H2;2*1H

InChI Key

FAODXRJVRHQPOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NN)O.Cl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 4-hydrazinylphenol dihydrochloride typically involves the reaction of 4-nitrophenol with hydrazine hydrate under acidic conditions. The reaction is carried out at a controlled temperature to ensure the formation of the desired product. The resulting 4-hydrazinylphenol is then converted to its dihydrochloride salt by treatment with hydrochloric acid .

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis or batch processing, to meet the demand for this compound in various applications.

Chemical Reactions Analysis

4-hydrazinylphenol dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-hydrazinylphenol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: This compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-hydrazinylphenol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal biological processes and lead to various effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Key Differentiators

  • Hydrochloride vs. Dihydrochloride: The dihydrochloride form (two HCl molecules) increases water solubility and stability compared to mono-hydrochloride derivatives like 4-methoxyphenylhydrazine HCl .
  • Substituent Effects : Electron-withdrawing groups (e.g., -CN) reduce reactivity, while electron-donating groups (e.g., -OCH₃) enhance stability but limit catalytic versatility .

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